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Compound of Interest

Compound Name: (s)-2-Bromo-pentane

Cat. No.: B8253618

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
chiral molecule (S)-2-bromopentane. The information presented includes Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, compiled and organized
for clarity and ease of comparison. Detailed experimental protocols are also provided to aid in
the replication and verification of these findings. As the spectroscopic properties of enantiomers
are identical in achiral environments, the data presented here for 2-bromopentane is
representative of the (S)-enantiomer.

Data Presentation

The following tables summarize the quantitative spectroscopic data obtained for 2-
bromopentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data
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Chemical Shift o . el .
Multiplicity Integration Constant (J) Assignment

(3) ppm o

4.15 Sextet 1H 6.8 H-2

1.85-1.70 Multiplet 2H - H-3

1.70 Doublet 3H 6.8 H-1

1.55-1.40 Multiplet 2H - H-4

0.92 Triplet 3H 7.4 H-5
13C NMR (Carbon-13) NMR Data

Chemical Shift (6) ppm Assignment

54.5 C-2

37.8 C-3

25.8 C-1

20.2 C-4

13.8 C-5

Infrared (IR) Spectroscopy
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Wavenumber (cm~—?) Intensity Vibrational Assignment

2965 Strong C-H stretch (alkane)

2932 Strong C-H stretch (alkane)

2874 Strong C-H stretch (alkane)

1458 Medium C-H bend (methylene and
methyl)

1380 Medium C-H bend (methyl)

1255 Strong C-H wag (methylene)

1168 Strong C-C stretch

650 Strong C-Br stretch

Mass Spectrometry (MS)

miz Relative Intensity (%) Proposed Fragment
M+2]*+ (presence of 81Br
152 2.5 [ I
isotope)
[M]* (molecular ion, presence
150 25 _
of 7°Br isotope)
71 100 [CsHa1]* (loss of Br)
43 97 [CsHA]*
55 21 [CaH7]*
41 20 [CsHs]*
29 13 [CzHs]*
27 9 [C2Hs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of 2-bromopentane was dissolved in
approximately 0.6-0.7 mL of deuterated chloroform (CDCIsz) within a 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift
referencing (0 ppm).

IH NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. A
standard pulse-acquire sequence was used with a spectral width of 16 ppm, an acquisition
time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added to improve
the signal-to-noise ratio.

13C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz
spectrometer, operating at a frequency of 100 MHz for 13C. A proton-decoupled pulse
sequence was employed to simplify the spectrum to single lines for each unique carbon
atom. A spectral width of 240 ppm was used, with an acquisition time of 1 second and a
relaxation delay of 2 seconds. 1024 scans were accumulated to achieve adequate signal
intensity due to the low natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat 2-bromopentane liquid was placed between two polished
potassium bromide (KBr) salt plates to form a thin liquid film.

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)
spectrometer. The spectrum was scanned over the range of 4000 to 400 cm~*. A background
spectrum of the clean KBr plates was recorded and automatically subtracted from the
sample spectrum to eliminate atmospheric and instrumental interferences. 32 scans were
co-added at a resolution of 4 cm~1 to produce the final spectrum.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of 2-bromopentane in dichloromethane was injected
into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC was
equipped with a non-polar capillary column (e.g., DB-5ms) to separate the analyte from any
impurities. The oven temperature was programmed to ramp from 50°C to 250°C.
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« lonization and Analysis: Electron lonization (El) was used as the ionization method, with an
electron energy of 70 eV. The resulting ions were analyzed by a quadrupole mass analyzer,
scanning a mass-to-charge (m/z) range of 10 to 200. The data was collected and processed
using the instrument's software to generate the mass spectrum.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic
analysis of (S)-2-bromopentane.

A simplified workflow for NMR spectroscopy.
Key vibrational modes in the IR spectrum of 2-bromopentane.
A primary fragmentation pathway in the mass spectrum.

» To cite this document: BenchChem. [Spectroscopic Data for (S)-2-Bromopentane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8253618#spectroscopic-data-for-s-2-bromo-pentane-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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